7-Amino-2-naphthol

描述

Overview of 7-Amino-2-naphthol as a Naphthol Derivative

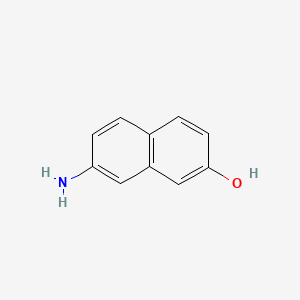

This compound, systematically known as 7-amino-naphthalen-2-ol, is an organic compound with the chemical formula C₁₀H₉NO. scbt.comchemscene.com It belongs to the family of naphthols, which are derivatives of naphthalene (B1677914), and is characterized by a naphthalene ring substituted with both an amino (-NH₂) group and a hydroxyl (-OH) group. ontosight.ai Specifically, the amino group is attached at the 7-position and the hydroxyl group at the 2-position of the naphthalene core. ontosight.ai This compound is a crystalline solid and is noted for its fluorescence under ultraviolet (UV) light, a common feature of many naphthalene derivatives. ontosight.ai

In its solid state, this compound has a melting point in the range of 105-108°C. ontosight.ai While it is only slightly soluble in cold water, its solubility increases in hot water and in organic solvents like ethanol (B145695) and acetone. ontosight.ai The hydrochloride salt form of this compound shows enhanced water solubility, increasing its versatility for various applications. ontosight.ai This compound serves as a crucial intermediate in the synthesis of other chemicals, including dyes and pigments, and has been a subject of interest in pharmaceutical and biological studies. ontosight.aiontosight.ai

| Property | Value |

| Molecular Formula | C₁₀H₉NO |

| Molecular Weight | 159.19 g/mol |

| CAS Number | 93-36-7 |

| Melting Point | 105-108°C |

| Appearance | Crystalline solid |

Significance in Chemical and Biological Systems

The unique structure of this compound, featuring both an acidic hydroxyl group and a basic amino group, makes it a molecule of significant interest in the study of fundamental chemical and biological processes. bowdoin.edu One of the most critical areas of research involving this compound is the investigation of proton transfer (PT), a ubiquitous process in chemistry and biology, with roles in phenomena like the electron transport chain. bowdoin.edubowdoin.edu

This compound and its isomers are classified as photoacids, meaning they become more acidic upon electronic excitation with light. bowdoin.edu This property allows researchers to initiate and study proton transfer events on very fast timescales. bowdoin.edu The presence of both proton-donating (-OH) and proton-accepting (-NH₂) sites on the same naphthalene framework allows these molecules to serve as simplified models for more complex biological systems, such as amino acids and proteins, which also contain these functional groups. bowdoin.edubowdoin.edu By studying these simpler model systems in aqueous environments, researchers can gain insights into the structure-reactivity relationships that govern proton transfer in biological contexts. bowdoin.edu

Furthermore, due to their fluorescent properties, aminonaphthols like this compound are explored as potential fluorescent probes in biological systems. ontosight.aimedchemexpress.com Their emission characteristics can be sensitive to the local environment, such as pH and polarity, making them useful for probing these properties within microheterogeneous systems like micelles and liposomes. researchgate.net

Isomeric Considerations in Aminonaphthol Research

The study of aminonaphthols is greatly enriched by comparing the properties and reactivity of different positional isomers. The specific placement of the amino and hydroxyl groups on the naphthalene ring significantly influences the electronic structure and, consequently, the chemical behavior of the molecule. bowdoin.edursc.org

Research has focused on comparing this compound (7N2OH) with its structural isomers, particularly 5-Amino-2-naphthol (B50111) (5N2OH) and 8-Amino-2-naphthol (B94697) (8N2OH), to understand the distal and electronic effects of functional group positioning. bowdoin.edu While the addition of an amino group to the 2-naphthol (B1666908) structure does not drastically alter the ground-state behavior, it has a marked impact on the excited-state properties. bowdoin.edu

In the ground state, the acidity of the amine and alcohol groups is quite similar across these isomers. For instance, the ground-state pKa for the amine group is 4.4 for 7N2OH and 4.3 for 8N2OH. bowdoin.edu The pKa for the hydroxyl group is 9.6 for 7N2OH and 9.5 for 8N2OH. bowdoin.edu

However, in the excited state, significant differences emerge. For 5N2OH and 8N2OH, the protonation state of the amino group acts as a pH-dependent "on/off" switch for the photoacidity of the hydroxyl group. researchgate.net When the amino group is protonated (-NH₃⁺), it acts as an electron-withdrawing group, and the excited-state pKa* of the hydroxyl group is approximately 1.1 for both isomers. researchgate.net In contrast, when the amino group is in its neutral form (-NH₂), an electron-donating group, the photoacidity is suppressed, and the pKa* is similar to the ground-state pKa of about 9.5. researchgate.net

For this compound, the presence of the amino group also leads to a significant change in photoacidity, with the pKa* dropping to 1.1 when the amino group is protonated (-NH₃⁺), but remaining high at 9.6 when it is in its neutral form (-NH₂). nih.gov This demonstrates a drastic decline in photoacidity depending on the protonation state of the amino group, which functions as an electron-withdrawing versus an electron-donating group. nih.gov

| Compound | Ground State pKa (Amine) | Ground State pKa (Alcohol) | Excited State pKa* (Alcohol, -NH₃⁺ form) | Excited State pKa* (Alcohol, -NH₂ form) |

| This compound | 4.4 ± 0.2 bowdoin.edu | 9.6 ± 0.1 bowdoin.edu | 1.1 ± 0.2 nih.gov | 9.6 ± 0.2 nih.gov |

| 8-Amino-2-naphthol | 4.3 ± 0.2 bowdoin.edu | 9.5 ± 0.1 bowdoin.edu | 1.1 ± 0.2 | ~9.5 |

| 5-Amino-2-naphthol | Not specified | ~9.5 | 1.1 ± 0.2 | ~9.5 |

Positional isomerism, the variation in the location of functional groups on a core structure, is a key determinant of a molecule's physical and chemical properties. algoreducation.com In aminonaphthols, the position of the amino substituent relative to the hydroxyl group dictates the electronic effects, which in turn govern reactivity, particularly in the excited state. bowdoin.edursc.org

The amino group (-NH₂) is an electron-donating group (EDG) through resonance, while its protonated form, the ammonium (B1175870) group (-NH₃⁺), is a strong electron-withdrawing group (EWG) due to its positive charge. nih.gov The influence of these groups on the photoacidity of the naphthol is dependent on their position on the naphthalene ring.

In the case of 7-substituted 2-naphthols, studies have shown that the electronic effect of substituents at the C7 position significantly impacts the excited-state proton transfer. nih.gov A study using Hammett plots, which correlate reaction rates with substituent electronic properties, revealed a divergent behavior between electron-donating and electron-withdrawing groups at the 7-position. nih.gov This suggests that the mechanism by which substituents influence the electronic states of the naphthalene ring is complex and position-dependent. nih.gov The different positioning in isomers like 5N2OH and 8N2OH leads to different excited-state electron distributions, which can result in similar excited-state behavior between them that differs from that of 7N2OH. bowdoin.edu This highlights that the mere presence of a functional group is not enough to predict behavior; its specific location is crucial. solubilityofthings.com

Structure

3D Structure

属性

IUPAC Name |

7-aminonaphthalen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c11-9-3-1-7-2-4-10(12)6-8(7)5-9/h1-6,12H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSUYONLKFXZZRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=C2)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

51761-16-1 (hydrochloride) | |

| Record name | 2-Amino-7-naphthol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093367 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID90239221 | |

| Record name | 2-Amino-7-naphthol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90239221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93-36-7 | |

| Record name | 7-Amino-2-naphthalenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93-36-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-7-naphthol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093367 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Amino-2-naphthol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7940 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-7-naphthol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90239221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-amino-2-naphthol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.039 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Amino-7-naphthol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/699W4BH6RD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 7 Amino 2 Naphthol and Derivatives

Established Synthesis Routes for 7-Amino-2-naphthol

Historically, the synthesis of aminonaphthols like this compound has been achieved through various established methods. A common approach involves the reduction of the corresponding nitro compound, 7-nitro-2-naphthol. Another traditional method is the Bucherer reaction, which facilitates the conversion of a naphthol to a naphthylamine in the presence of ammonia (B1221849) and a sulfite (B76179) or bisulfite. wikipedia.org This reversible reaction has been a cornerstone in the industrial synthesis of aminonaphthalenesulfonic acids, which are crucial dye precursors. wikipedia.org The synthesis of this compound-4-sulpho acid has also been reported and characterized. tandfonline.com

One-Pot Synthesis Approaches for Aminonaphthols

One-pot synthesis offers a streamlined and efficient alternative to traditional multi-step procedures for preparing aminonaphthols. tandfonline.comrsc.org These methods are advantageous as they often involve milder reaction conditions, shorter reaction times, and easier purification processes. tandfonline.com

One-Pot Amination of 2,7-Dihydroxynaphthalene (B41206) to 7-N,N-dimethylamino-2-naphthol

A notable example of a one-pot synthesis is the selective amination of 2,7-Dihydroxynaphthalene to produce 7-N,N-dimethylamino-2-naphthol. asianpubs.orgresearchgate.net This process utilizes a highly selective Bucherer reaction in a single vessel. asianpubs.orgasianpubs.org The reaction involves treating 2,7-dihydroxynaphthalene with dimethylamine (B145610) in the presence of sodium bisulfite. asianpubs.org This method provides an efficient route to this specific disubstituted aminonaphthol, which serves as a valuable intermediate. asianpubs.org

Influence of Reaction Factors (Catalyst, Time, Temperature, Molar Ratio) in One-Pot Synthesis

The success of the one-pot synthesis of 7-N,N-dimethylamino-2-naphthol is highly dependent on the careful control of several reaction parameters. asianpubs.org Research has shown that factors such as the choice of catalyst, reaction time, temperature, and the molar ratio of reactants significantly influence the yield of the final product. asianpubs.org

For the one-pot amination of 2,7-dihydroxynaphthalene, optimal conditions have been identified. asianpubs.org The ideal molar ratio of 2,7-dihydroxynaphthalene to sodium bisulfite to dimethylamine was found to be 1:1.1:1.07. asianpubs.orgresearchgate.net The reaction proceeds most effectively at a temperature of 60°C and a reaction time of 2.5 hours, resulting in a maximum yield of 66.70%. asianpubs.org

Table 1: Influence of Reaction Temperature on the Yield of 7-N,N-dimethylamino-2-naphthol

| Temperature (°C) | Yield (%) |

|---|---|

| 40 | 45.30 |

| 50 | 58.20 |

| 60 | 66.10 |

| 70 | 62.50 |

| 80 | 55.40 |

Data sourced from a study on the one-pot synthesis of 7-N,N-dimethylamino-2-naphthol. The reaction was carried out with a specific molar ratio of reactants and for a set duration to determine the optimal temperature. asianpubs.org

Table 2: Influence of Reaction Time on the Yield of 7-N,N-dimethylamino-2-naphthol

| Time (h) | Yield (%) |

|---|---|

| 1.0 | 48.60 |

| 1.5 | 55.70 |

| 2.0 | 62.30 |

| 2.5 | 66.70 |

| 3.0 | 66.10 |

Data sourced from a study optimizing the one-pot synthesis of 7-N,N-dimethylamino-2-naphthol, showing the effect of reaction duration on product yield under otherwise optimal conditions. asianpubs.org

Bucherer Reaction for Aminonaphthalene Derivatives

The Bucherer reaction is a versatile and widely used method for the synthesis of aminonaphthalene derivatives from hydroxynaphthalenes. wikipedia.orgresearchgate.net This reaction is particularly valuable for preparing primary, secondary, and tertiary aromatic amines. researchgate.net The classic Bucherer reaction, however, often requires high-pressure reactors and long reaction times to achieve satisfactory yields, especially for secondary and tertiary aminonaphthalenes. researchgate.net

Microwave Irradiation in Bucherer Reactions for Aminonaphthols

To overcome the limitations of the traditional Bucherer reaction, microwave-assisted organic synthesis has emerged as a powerful tool. researchgate.netresearchgate.net The application of microwave irradiation can dramatically reduce reaction times and improve yields. researchgate.netcem.com For the synthesis of aminonaphthalene derivatives, a reaction time of 30 minutes at 150 Watts of microwave power has been established as optimal when using approximately 2 grams of the starting hydroxynaphthalene. researchgate.netresearchgate.net This method provides a simple and efficient route to various aminonaphthalene compounds. researchgate.net

Selective Preparation of 7-N,N-dimethylamino-2-naphthol via Bucherer Reaction

The Bucherer reaction can be finely tuned for the selective synthesis of specific aminonaphthol derivatives. asianpubs.org An efficient process for producing 7-N,N-dimethylamino-2-naphthol involves the one-pot amination of 2,7-dihydroxynaphthalene. asianpubs.orgresearchgate.net By carefully controlling the molar ratio of reactants (1:1.1:1.07 of 2,7-dihydroxynaphthalene:sodium bisulfite:dimethylamine) at a temperature of 60°C for 2.5 hours, a high degree of selectivity and a good yield can be achieved. asianpubs.org This demonstrates the adaptability of the Bucherer reaction for targeted synthesis. asianpubs.org

Synthesis of this compound Hydrochloride

The synthesis of this compound is commonly achieved through the Bucherer reaction, a versatile method for converting naphthols to naphthylamines. wikipedia.org The starting material for this synthesis is 2,7-dihydroxynaphthalene. The reaction involves treating an aqueous solution of 2,7-dihydroxynaphthalene with ammonia and a sulfite or bisulfite, such as sodium bisulfite. wikipedia.orggoogle.com

The process is typically carried out at elevated temperatures, often just below 100°C, and can be performed at ambient pressure. google.com The reaction is reversible, and the presence of excess ammonia helps to drive the equilibrium towards the formation of the amine product. google.com In one variation of the reaction, formamide (B127407) has been used as the nitrogen-donating compound in the presence of sodium sulfite, with the mixture heated to reflux. google.com

Upon completion of the amination reaction, the resulting this compound is isolated from the reaction mixture. To obtain this compound hydrochloride, the isolated base is then treated with hydrochloric acid. This acid-base reaction leads to the formation of the corresponding hydrochloride salt, which can then be purified through crystallization.

Synthesis of Sulphonated Derivatives

Sulfonated derivatives of aminonaphthols are key intermediates, particularly in the synthesis of dyes. The introduction of sulfonic acid groups enhances the water solubility of the molecules.

Detailed synthetic procedures for this compound-4-sulpho acid are not extensively documented in readily available literature. However, its synthesis can be conceptualized based on general methods for preparing aminonaphthol sulfonic acids. One potential pathway involves the sulfonation of this compound, where a sulfonating agent is used to introduce a sulfonic acid group at the C-4 position of the naphthalene (B1677914) ring. Another approach is the amination of 7-hydroxy-2-naphthalenesulfonic acid via the Bucherer reaction. The specific reaction conditions would be critical to ensure the correct isomer is formed.

The key steps are as follows:

Nitrosation: β-naphthol is first dissolved in a dilute aqueous sodium hydroxide (B78521) solution. chemicalbook.com The addition of sulfuric acid precipitates it in a finely divided form. chemicalbook.com A solution of sodium nitrite (B80452) is then added to the suspension, followed by more sulfuric acid, to carry out the nitrosation at a controlled temperature, typically between 0-8°C. chemicalbook.comgoogle.com This step yields 1-nitroso-2-naphthol (B91326). orgsyn.orggoogle.com

Bisulfite Addition and Reduction: The 1-nitroso-2-naphthol intermediate is then treated with a sodium bisulfite solution. orgsyn.orgchemicalbook.com This forms a soluble bisulfite addition complex. chemicalbook.com The introduction of excess sulfuric acid and an increase in temperature to around 40-50°C facilitates a reductive rearrangement, leading to the crystallization of the final product, 1-amino-2-naphthol-4-sulphonic acid. chemicalbook.com The product is then isolated by filtration. orgsyn.org

A patent describes an improvement to this process by carrying out the reaction in the presence of a catalytic amount of a copper compound, such as a copper(II) salt, which can improve the yield. google.com

| Starting Material | Key Reagents | Intermediate | Final Product |

| β-Naphthol | Sodium nitrite, Sulfuric acid, Sodium bisulfite | 1-Nitroso-2-naphthol | 1-Amino-2-naphthol-4-sulphonic acid |

7-Amino-4-hydroxy-2-naphthalenesulfonic acid, also known as J acid, is a vital dyestuff intermediate that also finds application in polymer science. google.comgoogle.comd-nb.info It is used as a monomer in the synthesis of novel conjugated polymers. google.com For instance, it can undergo a condensation reaction with aldehydes like 4-hydroxybenzaldehyde (B117250) to form a Schiff base, which is then polymerized. google.com

A common industrial preparation method for J acid starts from 2-amino-1-naphthalenesulfonic acid (Tobias acid). google.comgoogle.com The synthesis involves several key stages:

Sulfonation: Tobias acid undergoes sulfonation using fuming sulfuric acid (oleum). google.comgoogle.com The reaction conditions, including the concentration of sulfur trioxide and temperature, are controlled to first produce 6-amino-1,5-naphthalenedisulfonic acid and then, at a higher temperature (110-130°C), 6-amino-1,3,5-naphthalenetrisulfonic acid. google.com

Hydrolysis: The resulting trisulfonic acid is then subjected to hydrolysis in dilute sulfuric acid at 115-120°C. google.com This step removes one of the sulfonic acid groups to yield amino J acid (6-amino-1,3-naphthalenedisulfonic acid). google.comgoogle.com

Alkali Fusion: The amino J acid is then subjected to alkali fusion. The material is added to a concentrated sodium hydroxide solution at a high temperature (186-190°C). google.comgoogle.com This step replaces the amino group at the 6-position with a hydroxyl group and rearranges the molecule to form the sodium salt of J acid.

Acidification: The final step is the acidification of the alkali fusion melt with a dilute acid, such as sulfuric acid, which precipitates the J acid product. google.comgoogle.com

| Starting Material | Key Transformation Steps | Intermediate | Final Product |

| 2-Amino-1-naphthalenesulfonic acid (Tobias acid) | Disulfonation, Trisulfonation, Hydrolysis, Alkali Fusion, Acidification | 6-Amino-1,3,5-naphthalenetrisulfonic acid | 7-Amino-4-hydroxy-2-naphthalenesulfonic acid (J acid) |

Spectroscopic Characterization and Analysis of 7 Amino 2 Naphthol

Vibrational Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The FTIR spectrum of 7-amino-2-naphthol is characterized by absorption bands corresponding to the vibrations of its hydroxyl, amino, and naphthalene (B1677914) ring structures.

The O–H and N–H stretching vibrations are particularly prominent. In the condensed phase, these groups often participate in hydrogen bonding, which tends to broaden their respective absorption bands. For aminonaphthol derivatives, the O-H and N-H stretching vibrations can overlap, typically appearing in the region of 3200-3400 cm⁻¹. nist.gov For instance, in a polymer derived from a related sulfonated aminonaphthol, these overlapping stretches were observed around 3364-3372 cm⁻¹. nist.gov The N-H scissoring (bending) vibration provides another key marker, often found near 1588 cm⁻¹. nist.gov

The aromatic naphthalene core gives rise to several characteristic bands. The C=C stretching vibrations within the aromatic system are typically observed in the 1400-1600 cm⁻¹ range. researchgate.net Aromatic C-H stretching vibrations usually appear just above 3000 cm⁻¹, while out-of-plane C-H bending vibrations are found at lower wavenumbers. researchgate.netthermofisher.com The C-N stretching vibration is another important feature, with its absorption peak located around 1272 cm⁻¹. nist.gov

A summary of the expected characteristic FTIR absorption bands for this compound is presented below.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | References |

| O–H and N–H Stretching (Overlapping) | 3200 - 3400 | nist.gov |

| Aromatic C-H Stretching | 3000 - 3100 | nist.govresearchgate.net |

| N-H Scissoring (Bending) | ~1588 | nist.gov |

| Aromatic C=C Stretching | 1400 - 1600 | researchgate.net |

| C-N Stretching | ~1275 | nist.gov |

This table is generated based on data from related aminonaphthol compounds and polymers.

Studying molecules in the gas phase provides insight into their intrinsic properties, free from intermolecular interactions like solvent effects or hydrogen bonding in the solid state. Consequently, vapor-phase IR spectra typically exhibit sharper and more defined absorption bands compared to condensed-phase spectra.

FTIR Spectroscopy of this compound

Electronic Spectroscopy

Electronic spectroscopy involves the transition of electrons between different energy levels upon absorption of ultraviolet (UV) or visible light. It is a fundamental tool for studying the different chemical forms (species) of aminonaphthols. nist.gov

Absorbance (UV-Visible) spectroscopy is instrumental in characterizing the different protonation states of this compound in its electronic ground state. The molecule can exist in cationic, neutral, or anionic forms depending on the pH of the solution. Each of these species has a distinct electronic structure and, therefore, a unique absorption spectrum.

Studies have shown that while the addition of an amino group to the naphthol structure does not majorly impact the ground-state behavior compared to 2-naphthol (B1666908), it does allow for the existence of multiple protonation states that can be quantified by absorbance spectroscopy. nist.gov Through pH-dependent spectrophotometric titrations, the ground-state acidity constants (pKa) for the amino and hydroxyl groups of this compound (7N2OH) have been determined. The pKa for the protonated amino group (-NH3⁺) is approximately 4.4 ± 0.2, while the pKa for the hydroxyl group (-OH) is about 9.6 ± 0.1.

The distinct UV/Vis absorption spectra for the cation, neutral, and anion forms of this compound in water confirm these different species.

| Protonation State | Description | λmax (nm) in Water | References |

| Cation | -NH3⁺ and -OH groups (pH < 4) | ~325 | |

| Neutral | -NH2 and -OH groups (pH between 5 and 9) | ~340 | |

| Anion | -NH2 and -O⁻ groups (pH > 10) | ~350 |

This table is generated based on spectral data presented for this compound.

Like many naphthalene derivatives, this compound exhibits fluorescence when excited with UV light. thermofisher.com Steady-state emission spectroscopy, which measures the fluorescence spectrum, provides crucial information about the molecule's electronically excited states. The behavior of this compound in the excited state is significantly more complex than in the ground state, with the amino group playing a major role. nist.gov

Upon photoexcitation, the acidity and basicity of the -OH and -NH2 groups change, leading to the possibility of excited-state proton transfer (ESPT). This can result in the formation of an excited-state zwitterion (-NH3⁺ and -O⁻), a species not stable in the ground state. Consequently, the emission spectrum of this compound is often a composite of fluorescence from multiple species: the locally excited cation, neutral molecule, anion, and the zwitterion.

Research has highlighted the difficulty in definitively assigning the observed emission bands to their corresponding protonation states for this compound, particularly for the zwitterion and neutral species. This complexity arises from the overlapping nature of the spectra and the intricate excited-state dynamics. This is in contrast to other isomers, such as 8-amino-2-naphthol (B94697), where the emission spectra are more easily resolved. The failure of some aminonaphthols to act as clean ESPT probes has been attributed to these multiple equilibria and to low fluorescence quantum yields in non-polar environments.

To unravel the complex dynamics occurring after photoexcitation, time-resolved emission spectroscopy is employed. This technique measures the decay of fluorescence intensity over time (typically on a nanosecond or picosecond timescale), allowing for the determination of fluorescence lifetimes and the rates of dynamic processes such as ESPT. The primary method used for these studies is Time-Correlated Single Photon Counting (TCSPC).

For aminonaphthols, TCSPC experiments are essential for calculating the rate constants of proton dissociation and recombination in the excited state. Time-resolved emission studies on this compound have revealed that the electron-donating amino group significantly influences the excited-state prototropic behavior. By analyzing the fluorescence decays at different wavelengths and pH values, it is possible to distinguish between the different emitting species and understand the pathways of their formation and decay. For example, in related aminonaphthols, it has been shown that the zwitterion is formed exclusively from the excitation of the protonated (cationic) form of the molecule.

While specific fluorescence lifetime values for each species of this compound are not detailed in the available literature, the application of time-resolved techniques is fundamental to building a kinetic model of its excited-state behavior and understanding the mechanisms that govern its fluorescence.

Fluorescence Properties, including Quantum Yield (QY) and Solvatochromism

The fluorescence characteristics of this compound derivatives are of significant interest due to their potential applications in areas like bioimaging and chemical sensing. These properties, particularly quantum yield and solvatochromism, are highly dependent on the molecular environment.

Quantum Yield (QY): The efficiency of the fluorescence process, known as the quantum yield, can vary for derivatives of this compound. For instance, a polynaphtol derivative synthesized from 7-amino-4-hydroxy-2-naphthalenesulfonic acid exhibited a quantum yield of 8.6% for its photoluminescence emission at 410 nm when measured in dimethylformamide (DMF). uludag.edu.tr In contrast, other fluorophores, such as those based on 4-N,N-dimethylaminophthalimide (4-DMAP) and 6-N,N-dimethylamino-2,3-naphthalimide (6-DMN), are noted for having exceptionally low quantum yields in polar protic solvents like water, a feature that enhances the signal-to-noise ratio in certain applications. nih.gov The development of predictive models using deep learning has shown the potential to estimate photoluminescence quantum yields for a wide range of organic compounds. nih.gov

Solvatochromism: this compound and its derivatives often exhibit solvatochromism, where the absorption and emission wavelengths are influenced by the polarity of the solvent. This phenomenon is critical for understanding how these dyes will behave in different environments, such as in biological samples. mdpi.com A study on a polynaphtol derivative of 7-amino-4-hydroxy-2-naphthalenesulfonic acid observed a bathochromic shift (a shift to longer wavelengths) in its absorption spectrum, particularly in a 35% aqueous solution of hydrogen peroxide. uludag.edu.tr Solvatochromic fluorophores like dansyl chloride and BADAN typically show a hypsochromic shift (a blue-shift) in their emission spectra as they move from a polar to a nonpolar environment. nih.gov The effect of solvent polarity on the optical properties of chromophores is a well-documented phenomenon, leading to either red or blue shifts in their spectra. nih.gov

Below is an interactive data table summarizing the fluorescence properties of a polynaphtol derivative of 7-amino-4-hydroxy-2-naphthalenesulfonic acid.

| Property | Value | Conditions |

| Excitation Wavelength 1 | 355 nm | - |

| Emission Intensity at 355 nm Excitation | 786 a.u. | - |

| Excitation Wavelength 2 | 440 nm | - |

| Emission Intensity at 440 nm Excitation | 394 a.u. | - |

| Photoluminescence Emission Wavelength | 410 nm | In DMF |

| Quantum Yield (QY) at 410 nm | 8.6% | In DMF |

Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound and Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of this compound and its derivatives, providing detailed information about the chemical environment of individual atoms.

¹H-NMR and ¹³C-NMR spectra are used to confirm the structures of newly synthesized compounds. For example, the structures of polymers derived from 7-amino-4-hydroxy-2-naphthalenesulfonic acid were confirmed using NMR and FT-IR techniques. uludag.edu.tr In the study of 1-amidoalkyl-2-naphthol derivatives, ¹H-NMR spectra were recorded on a 400 MHz instrument in DMSO-d6. rhhz.net Similarly, the characterization of a 1-Amino-2-Naphthol-4-Sulfonicacid-Co(II)-Phthalocyanine Complex involved the use of ¹H-NMR, with spectra recorded in DMSO, showing aromatic protons in the range of δ 7.24-8.086 ppm. rasayanjournal.co.in

The solvent used for NMR analysis can significantly influence the chemical shifts of the protons. For a naphthalene-substituted 1,2,3-triazole, ¹H-NMR spectra were compared in deuterated acetonitrile (B52724), dimethylsulfoxide, and acetone, with aromatic peaks appearing between δ 7.00 and 9.05 ppm. mdpi.com For an azo dye ligand derived from 1-Amino-2-Naphthol-4-Sulphonic Acid, the ¹H-NMR spectrum in d6-DMSO showed a multiplet for the aryl protons between δ 6.1 – 7.7 ppm. orientjchem.org The absence of a peak for one of the -OH groups in the spectrum of its Zn(II) complex indicated deprotonation upon coordination to the metal ion. orientjchem.org

The following table presents selected ¹H-NMR data for a 1-Amino-2-Naphthol-4-Sulfonicacid-Co(II)-Phthalocyanine Complex.

| Chemical Shift (δ: ppm) | Multiplicity | Number of Protons | Assignment |

| 8.086 | d | 2H | Ar-H |

| 7.76 | s | 1H | Ar-H |

| 8.064 | d | 2H | Ar-H |

| 7.37 | d | 2H | Ar-H |

| 7.36 | dd | 2H | Ar-H |

| 7.34 | s | 1H | Ar-H |

| 7.30 | s | 1H | Ar-H |

| 7.26 | d | 2H | Ar-H |

| 7.24 | d | 2H | Ar-H |

| 8.20 | s | 1H | OH |

| 7.80 | s | 1H | NH |

| 3.4 | s | 1H | SO₃H |

Mass Spectrometry of this compound and Complexes

Mass spectrometry is a key analytical technique for determining the molecular weight and confirming the composition of this compound derivatives and their complexes.

In the characterization of metal complexes with an azo dye ligand derived from resorcinol (B1680541) and 1-Amino-2-Naphthol-4-Sulphonic Acid, mass spectrometry was used alongside other spectral studies to elucidate their structural features. orientjchem.org Similarly, the structural verification of newly synthesized tetrazole derivatives, which can be related to naphthol compounds, included mass spectroscopic analysis. researchgate.net The characterization of a 1-Amino-2-Naphthol-4-Sulfonicacid-Co(II)-Phthalocyanine complex also utilized mass spectroscopy to confirm its structure. rasayanjournal.co.in Trapped ion mobility spectrometry, a form of mass spectrometry, has been employed to identify and separate complexes of bi-2-naphthol and its phosphate (B84403) derivatives with cyclodextrin (B1172386) and metal ions. acs.org

X-ray Diffraction (XRD) Studies of this compound Derivatives

X-ray Diffraction (XRD) is an essential technique for determining the crystalline structure of materials. While direct XRD studies on this compound are not prevalent in the provided context, the technique is widely used for its derivatives and related catalysts.

For instance, the XRD pattern of Ba₃(PO₄)₂ nano-powder, used as a catalyst for preparing 1-amidoalkyl-2-naphthol derivatives, showed diffraction peaks characteristic of a tetragonal structure. rhhz.net In another study, a catalyst for the synthesis of 1-(benzothiazolylamino)methyl-2-naphthols was characterized using XRD, among other techniques. rsc.org Similarly, the characterization of aluminatesulfonic acid nanoparticles, a catalyst for the synthesis of aminoalkyl naphthols, involved XRD analysis to determine their crystalline structure and average particle size, which was estimated to be around 33 nm. academie-sciences.fr The XRD pattern of a NiFe₂O₄-based catalyst used for preparing 1-amidoalkyl-2-naphthols was also analyzed to confirm its structure. orgchemres.org Furthermore, graphene oxide derivatives, including one with 1-amino-2-naphthol-4-sulfonic acid, were characterized using XRD, which provided evidence of the reaction's success and the crystalline nature of the products. impactfactor.org

The table below shows the characteristic XRD peaks for Ba₃(PO₄)₂ nano-powder.

| 2θ (degrees) |

| 18.32 |

| 26.47 |

| 28.82 |

| 32.77 |

| 38.17 |

| 38.52 |

| 42.22 |

| 43.42 |

| 48.27 |

| 48.72 |

| 52.77 |

| 54.57 |

Proton Transfer Dynamics and Photochemistry of 7 Amino 2 Naphthol

Ground State Proton Transfer (PT) Mechanisms of 7-Amino-2-naphthol

In its ground state, this compound can exist in three potential protonation states: a cation, a neutral species, and an anion. bowdoin.edu The equilibrium between these states is governed by the acidity of the amine and alcohol functional groups.

The acidity of the amine and alcohol groups in this compound is quantified by their pKa values. For the amine group (-NH3+), the pKa has been determined to be 4.4 ± 0.2. bowdoin.eduacs.org The pKa for the alcohol group (-OH) is 9.6 ± 0.2. bowdoin.eduacs.org These values are notably similar to those of 8-amino-2-naphthol (B94697), which has pKa values of 4.3 ± 0.2 for the amine group and 9.5 ± 0.1 for the alcohol group. bowdoin.edu

| Functional Group | pKa Value |

| Amine (-NH3+) | 4.4 ± 0.2 bowdoin.eduacs.org |

| Alcohol (-OH) | 9.6 ± 0.2 bowdoin.eduacs.org |

This table summarizes the ground state pKa values for the functional groups of this compound.

In the ground state, the presence and position of the amino group on the naphthalene (B1677914) ring of this compound appear to have a minimal impact on the proton transfer dynamics. bowdoin.edu The ground-state acidities of the two functional groups are largely independent of each other. acs.org This observation is supported by the similarity of the pKa values of this compound to those of the parent compounds, 2-naphthylammonium (pKa = 3.9) and 2-naphthol (B1666908) (pKa = 9.5). acs.org

Ground State pKa Determination for Amine and Alcohol Groups

Excited State Proton Transfer (ESPT) Pathways in this compound

Upon photoexcitation, the acidity of this compound changes significantly, a phenomenon known as excited state proton transfer (ESPT). This change in acidity allows for the control of proton transfer events using light. bowdoin.edu

The photoacidity of this compound is dramatically influenced by the protonation state of the amino group. When the amino group is protonated (acting as an electron-withdrawing group, -NH3+), the pKa* of the hydroxyl group is 1.1 ± 0.2. acs.orgnih.gov Conversely, when the amino group is in its neutral, deprotonated form (acting as an electron-donating group, -NH2), the photoacidity of the hydroxyl group is drastically reduced, with a pKa* of 9.6 ± 0.2. acs.orgnih.govresearchgate.net This demonstrates that the protonation state of the amino group can function as a switch for the photoacidity of the molecule. researchgate.net

| Amino Group State | Hydroxyl Group pKa* |

| Protonated (-NH3+) | 1.1 ± 0.2 acs.orgnih.gov |

| Deprotonated (-NH2) | 9.6 ± 0.2 acs.orgnih.govresearchgate.net |

This table illustrates the significant difference in the excited state acidity (pKa) of the hydroxyl group in this compound depending on the protonation state of the amino group.*

The protonation state of the amino group in aminonaphthols plays a critical role in determining the photoacidity of the hydroxyl group. researchgate.net When the amino group is protonated (-NH3+), it acts as an electron-withdrawing group (EWG), which significantly enhances the photoacidity of the hydroxyl group. acs.orgnih.gov In contrast, the neutral amino group (-NH2) is an electron-donating group (EDG) that leads to a substantial decrease in photoacidity. acs.orgnih.gov This switching of photoacidity has been observed in other aminonaphthols as well, such as 5-amino-2-naphthol (B50111) and 8-amino-2-naphthol. researchgate.net For these compounds, the pKa*(OH) is approximately 1.1 in the protonated state and around 9.5 in the deprotonated state. researchgate.net

The Hammett equation, a model used to describe the effect of substituents on reaction rates and equilibrium constants, shows a divergence in its predictive power for the ground and excited states of 7-substituted-2-naphthol compounds. acs.orgnih.gov This suggests that the electronic effects of substituents are more pronounced in the excited state. acs.org

In the excited state, this compound can exist in four different protonation states: cation (NH3+/OH), zwitterion (NH3+/O-), neutral (NH2/OH), and anion (NH2/O-). bowdoin.eduacs.org The zwitterionic state becomes accessible only upon excitation. bowdoin.edu The emission spectra of these species have been studied to identify each state. The excited cation emits at approximately 357 nm, while the anion emits at 407 nm. acs.org The assignment of the emission bands for the zwitterion and neutral species is more complex, with peaks observed around 425 nm and 398 nm. acs.org The difficulty in distinguishing between the zwitterion and neutral species emission has been a point of investigation. bowdoin.edu

| Protonation State | Description | Emission Peak (nm) |

| Cation | -NH3+ / -OH | ~357 acs.org |

| Zwitterion | -NH3+ / -O- | ~425 acs.org |

| Neutral | -NH2 / -OH | ~398 acs.org |

| Anion | -NH2 / -O- | ~407 acs.org |

This table outlines the four possible excited-state protonation states of this compound and their corresponding emission peaks.

Zwitterion Formation Mechanisms

In the specific case of certain aminonaphthol isomers, such as 5-amino-2-naphthol and 8-amino-2-naphthol, research has demonstrated that the zwitterion is formed exclusively from the excitation of the protonated form of the molecule. researchgate.netrsc.org This implies that the excited-state proton transfer (ESPT) originates from the hydroxyl group. researchgate.netrsc.org The protonation state of the amino group acts as a switch for this photoacidity. researchgate.netrsc.org

Influence of Solvent Environment on Proton Transfer

The surrounding solvent environment plays a critical role in directing the proton transfer pathways of aminonaphthols. bowdoin.edubowdoin.edu The polarity and hydrogen-bonding capabilities of the solvent can stabilize different electronic states to varying degrees, thereby influencing the mechanism of proton transfer.

For instance, studies on the related isomer 8-amino-2-naphthol have shown that in water, the excited cation undergoes ESPT from the hydroxyl group to form a zwitterion. bowdoin.edu In contrast, when in less polar, aprotic solvents like acetonitrile (B52724) and tetrahydrofuran (B95107) (THF), the excited cation deprotonates from the amino group to form the neutral species. bowdoin.edu In methanol, no ESPT was observed for this compound. bowdoin.edu This demonstrates the profound impact of the solvent in dictating which functional group will act as the proton donor in the excited state. Further research on 7-hydroxyquinoline (B1418103) has shown that the energy barrier for excited-state proton transfer decreases as the dielectric constant of the solvent increases, facilitating the transfer in more polar environments. rsc.org

Structure-Reactivity Relationships in Aminonaphthol Photoacids

The relationship between the molecular structure of aminonaphthols and their reactivity as photoacids is a key area of investigation. By systematically varying the position of the amino and hydroxyl functional groups on the naphthalene ring system, researchers can probe the electronic and steric effects that govern proton transfer dynamics. bowdoin.edubowdoin.edu

Distal and Electronic Effects of Functional Group Position

The precise placement of functional groups on the naphthalene core has significant consequences for the molecule's electronic properties and, consequently, its photochemical behavior. nih.govashp.org The addition of an amino group to the naphthol structure does not significantly alter the ground-state acidity of the hydroxyl group, but it has a marked impact on the excited-state behavior. bowdoin.edu

The position of the amino group relative to the hydroxyl group determines the "distal" and electronic interplay between them. bowdoin.edu For example, comparing 5-amino-2-naphthol and 8-amino-2-naphthol, their similar excited-state behavior suggests that their excited-state electron distributions are comparable. bowdoin.edu The electronic effect of a functional group is its ability to either donate or withdraw electron density from adjacent parts of the molecule, which can occur through inductive effects (through sigma bonds) and resonance or mesomeric effects (through pi systems). ashp.orgallen.in

Divergent Hammett Plots for Ground and Excited State PT Reactions

The Hammett equation provides a framework for quantifying the effect of substituents on the reactivity of aromatic compounds. wikipedia.org When applied to the proton transfer reactions of 7-substituted-2-naphthol compounds, the Hammett plots (log(K/K₀) vs. substituent constant σ) reveal interesting trends. For both ground-state and excited-state proton transfer, these plots show a break in linearity, separating the effects of electron-donating groups (EDGs) from electron-withdrawing groups (EWGs). nih.gov

This divergence suggests a change in the mechanism or the nature of the electronic interactions. wikipedia.orgnih.gov The reaction constant, ρ, which is the slope of the plot, indicates the sensitivity of the reaction to substituent effects. For the ground state (pKa) of 7-substituted-2-naphthols, the ρ value is approximately 1.14 for EWGs and near zero for EDGs. nih.gov In the excited state (pKa), the sensitivity to EWGs increases dramatically (ρ ≈ 3.86), while it remains near zero for EDGs. nih.govresearchgate.net This indicates that the excited state is much more sensitive to the electron-withdrawing power of a substituent than the ground state. researchgate.net This divergent behavior is thought to arise from different mixing mechanisms of the lowest excited singlet states (¹Lₐ and ¹Lₑ) upon substitution. nih.gov For isomers like 5-amino-2-naphthol and 8-amino-2-naphthol, the standard Hammett relation fails to describe the excited-state data across a wide pH range, highlighting the complexity of these systems. researchgate.netrsc.org

Table 1: Ground and Excited-State pKa Values and Hammett Plot Slopes for 7-Substituted-2-Naphthols

| Substituent (x) | Hammett σₚ | Ground State pKa | Excited State pKa* | Ground State ρ | Excited State ρ* |

|---|---|---|---|---|---|

| CN | 0.66 | 1.14 (for EWGs) | 3.86 (for EWGs) | ||

| NH₃⁺ | 0.60 | 1.1 ± 0.2 nih.gov | |||

| H | 0 | 9.5 bowdoin.edu | 2.8 bowdoin.edu | ~0 (for EDGs) | ~0 (for EDGs) |

| CH₃ | -0.17 | ||||

| OCH₃ | -0.27 | 2.7 ± 0.1 nih.gov | |||

| OH | -0.37 | ||||

| NH₂ | -0.66 | 9.6 ± 0.1 bowdoin.edu | 9.6 ± 0.2 nih.gov |

Electronic Charge Distribution in Excited States

Upon absorption of light, the electronic charge distribution within the this compound molecule is significantly reorganized. This redistribution is the fundamental reason for the change in acidity (photoacidity). nih.gov In the case of 2-naphthol, photoexcitation leads to a decrease in the electron density on the hydroxyl oxygen, making the proton more easily donated. researchgate.net

For this compound, the nature of the amino substituent (as a neutral -NH₂ group or a protonated -NH₃⁺ group) dramatically influences the excited-state landscape. Time-dependent density functional theory (TD-DFT) calculations have been instrumental in elucidating these changes. researchgate.netrsc.org When the amino group is in its neutral form (-NH₂), it acts as an electron-donating group. In the excited state, this form is significantly stabilized by water, which can suppress the photoacidity of the hydroxyl group. nih.gov This stabilization is potentially due to the mixing of the two lowest-lying excited singlet states, the ¹Lₐ and ¹Lₑ states. nih.gov Conversely, the protonated amino group (-NH₃⁺) is electron-withdrawing, which enhances the photoacidity of the hydroxyl group. researchgate.netnih.gov This ability to "switch" the photoacidity of the -OH group based on the protonation state of the remote amino group is a key feature of these molecules. researchgate.netrsc.org

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-Naphthol |

| 5-Amino-2-naphthol |

| 8-Amino-2-naphthol |

| 7-Methoxy-2-naphthol |

| 7-hydroxyquinoline |

| Acetonitrile |

| Tetrahydrofuran (THF) |

Computational Chemistry and Theoretical Studies of 7 Amino 2 Naphthol

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. For 7-Amino-2-naphthol, DFT calculations, often using the B3LYP functional with a 6-31++G(d,p) basis set, have been instrumental in optimizing the molecular geometry and understanding its electronic properties. acs.orgworldwidejournals.com These calculations are fundamental for subsequent analyses, such as predicting reactivity and spectral properties. worldwidejournals.com

DFT has been employed to study the electronic structure of related naphthol derivatives, providing insights into how substituents affect the electron distribution and molecular orbital energies. researchgate.netacs.org For instance, the introduction of an amino group at the 7-position of the 2-naphthol (B1666908) core significantly influences the electronic landscape of the molecule.

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

Time-Dependent Density Functional Theory (TD-DFT) is a primary computational tool for studying the electronic excited states of molecules and predicting their absorption and emission spectra. uci.eduresearchgate.net For this compound, TD-DFT calculations have been crucial in understanding its photoacidic behavior. acs.orgnih.gov These calculations, which often include explicit water molecules to simulate a solvent environment, have confirmed that the excited neutral state is significantly stabilized by water. nih.govresearchgate.net

However, it's important to note that TD-DFT has limitations. In the case of naphthols, TD-DFT can struggle to accurately predict the energy and ordering of the ¹Lₐ and ¹Lₑ excited states, a failure attributed to the neglect of double excitations. researchgate.netacs.orgosti.gov Despite this, TD-DFT remains a valuable tool for gaining qualitative insights into excited-state processes. researchgate.net

A deep learning model trained on a large experimental database has shown the ability to accurately predict the absorption and emission wavelengths of the different protonation states of this compound, demonstrating the potential of machine learning to complement traditional TD-DFT approaches. nih.gov

Equation-of-Motion Coupled Cluster Singles and Doubles (EOM-CCSD) Calculations

To overcome some of the limitations of TD-DFT, more accurate but computationally expensive methods like Equation-of-Motion Coupled Cluster Singles and Doubles (EOM-CCSD) are employed. esqc.org EOM-CCSD calculations have been used to investigate the excited states of this compound and related naphthol compounds. researchgate.netacs.orgosti.gov

These calculations have provided crucial support for the potential mixing of the Lₐ and Lₑ states in the excited state of this compound, a phenomenon that significantly impacts its photoacidity. nih.govresearchgate.net In contrast to TD-DFT, EOM-CCSD has been shown to more accurately predict the ordering of the ¹Lₐ and ¹Lₑ excited states in naphthols, as validated by natural transition orbital (NTO) analysis. researchgate.netacs.org

Molecular Orbital Theory and Electron Distribution Analysis

Molecular Orbital (MO) theory provides a framework for understanding the distribution of electrons within a molecule and how this distribution changes upon excitation. libretexts.org In this compound, the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key to its electronic transitions. worldwidejournals.com

Analysis of the electron distribution in the ground and excited states helps to explain the molecule's reactivity and photoacidity. researchgate.net Upon photoexcitation, the electron density on the oxygen atom of the hydroxyl group in naphthols generally decreases, which is consistent with an increase in acidity. researchgate.net The distribution of HOMO and LUMO across the naphthalene (B1677914) backbone and the substituent groups determines the charge transfer characteristics of the molecule. worldwidejournals.com

Table 1: Frontier Molecular Orbital Energies of a Related Naphthol Derivative

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.01 |

| LUMO | -1.43 |

| Band Gap | 4.58 |

Data for a 2-naphthol derivative, NHNP-NMA, calculated using DFT. researchgate.net

Predictive Models for Electronic Effects on Photoacidity

The development of predictive models for how electronic effects of substituents influence photoacidity is a key area of research. nih.govresearchgate.net For 7-substituted-2-naphthol compounds, including this compound, the Hammett equation has been used to correlate substituent effects with changes in acidity in both the ground and excited states. nih.govresearchgate.net

Studies have shown that for this compound, the presence of an electron-donating amino group (NH₂) versus an electron-withdrawing ammonium (B1175870) group (NH₃⁺) leads to a dramatic difference in photoacidity. nih.govresearchgate.net This switching of photoacidity is a result of the stabilization of the excited neutral state by water and the mixing of electronic states. nih.govresearchgate.net However, Hammett plots for these compounds have shown breaks in linearity, indicating that a simple linear free-energy relationship may not fully capture the complex electronic behavior in the excited state. nih.govresearchgate.net

Table 2: Experimental pKₐ Values for this compound*

| Substituent | pKₐ* |

|---|---|

| NH₃⁺ (electron-withdrawing) | 1.1 ± 0.2 |

| NH₂ (electron-donating) | 9.6 ± 0.2 |

These values demonstrate the significant impact of the amino group's protonation state on the photoacidity of this compound. nih.govresearchgate.net

Docking Studies for Biological Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. While specific docking studies for this compound are not extensively detailed in the provided search results, research on related naphthol derivatives highlights the utility of this approach.

Docking studies have been conducted on aminobenzylnaphthols, which share a similar structural core, to investigate their interactions with biological targets such as the solute carrier transporter SLC6A14, which is overexpressed in certain cancer cells. imrpress.comnih.gov These studies suggest that such compounds can act as tryptophan mimetics, blocking the transporter and leading to anti-proliferative effects. imrpress.comnih.gov Similar in silico evaluations have been performed on other naphthalene derivatives to assess their potential as anticancer agents by predicting their binding affinity to various protein targets. ijpsjournal.com

Advanced Applications and Research Directions of 7 Amino 2 Naphthol and Its Derivatives

Development of Fluorescent Probes and Dyes

The inherent fluorescence of the naphthalene (B1677914) moiety makes 7-amino-2-naphthol a valuable building block for creating fluorescent probes and dyes. ontosight.ai These materials have found applications in diverse fields, including bioimaging and chemical sensing.

This compound serves as a crucial precursor in the synthesis of azo dyes. ontosight.aiontosight.ai Azo dyes, characterized by the -N=N- functional group, constitute one of the largest and most important classes of industrial dyes. cuhk.edu.hk The synthesis typically involves a diazotization reaction of an aromatic amine, followed by coupling with an electron-rich compound like this compound. The amino and hydroxyl groups on the naphthol ring influence the final color and properties of the dye. cuhk.edu.hknih.gov For instance, the position of these substituents affects the electronic properties of the resulting azo compound, thereby controlling its absorption and emission spectra. cuhk.edu.hk

Derivatives of this compound, such as 7-amino-4-hydroxy-2-naphthalenesulfonic acid (J-acid), are also widely used in the synthesis of azo dyes. grafiati.com These sulfonic acid derivatives often exhibit improved water solubility, a desirable property for many dyeing applications. The synthesis of complex azo dyes can involve multiple coupling steps, and intermediates derived from this compound play a key role in building these larger, more elaborate dye structures. google.com

Table 1: Examples of this compound Derivatives in Azo Dye Synthesis

| Derivative | Role in Synthesis | Reference |

| This compound | Coupling component | ontosight.aiontosight.ai |

| 7-amino-4-hydroxy-2-naphthalene sulfonic acid (J-acid) | Water-soluble coupling component | grafiati.com |

| 2-amino-5-naphthol-7-sulfonic acid (J-acid) | Intermediate for complex dyes | google.com |

The fluorescent properties of this compound derivatives have been harnessed for applications in bioimaging and cell labeling. By chemically modifying the this compound scaffold, researchers can create probes that selectively bind to specific cellular components or respond to changes in the cellular environment. This allows for the visualization of biological processes in real-time. While direct applications of this compound itself are part of ongoing research, its isomer, 8-amino-2-naphthol (B94697), has been identified as a photoactive charge transfer compound that can be used as a fluorescent probe. medchemexpress.com The development of fluorescent probes from aminonaphthol derivatives is an active area of research. smolecule.com

Derivatives of aminonaphthols are being explored for their potential in developing colorimetric sensors. smolecule.com These sensors change color in the presence of a specific analyte, providing a simple and often visual method for detection. For example, a sensor derived from 4-amino-7-nitro-benzoxadiazole (ANBD) has been developed for the dual-channel detection of mercury ions (Hg2+), exhibiting both a color change and a fluorescent response. rsc.org While not a direct derivative of this compound, this demonstrates the principle of using amino-functionalized aromatic compounds for sensor development. The ability of the amino and hydroxyl groups to coordinate with metal ions or participate in specific chemical reactions is key to their function as sensors. Research has also been conducted on using 1-amino-2-naphthol-4-sulfonic acid for the colorimetric detection of cadmium ions (Cd2+). dntb.gov.ua

Applications in Bioimaging and Cell Labeling

Pharmaceutical Research and Drug Development

The biological activity exhibited by derivatives of this compound has made them attractive candidates for pharmaceutical research and drug development. ontosight.ai The naphthalene core is a feature found in various bioactive molecules, and the amino and hydroxyl substituents provide points for modification to optimize pharmacological properties. mdpi.comencyclopedia.pub

Naphthol derivatives, in general, are known to possess a wide range of biological activities, including antibacterial, antiviral, and antiproliferative properties. mdpi.comencyclopedia.pubnaturalspublishing.com The specific structure of this compound and its derivatives makes them interesting starting points for the synthesis of new therapeutic agents. ontosight.aismolecule.com Research into amidoalkyl naphthols, which can be derived from aminonaphthols, has shown they possess diverse biological properties, including antiviral and antibacterial activities. mdpi.com The 1,3-aminooxygenated motif present in many of these derivatives is a key feature in a number of marketed drugs. encyclopedia.pub

Table 2: Reported Biological Activities of Naphthol Derivatives

| Derivative Class | Reported Biological Activity | Reference |

| Amidoalkyl naphthols | Antiviral, antibacterial, antifungal, antiparasitic | mdpi.com |

| Naphthalene compounds | Anti-inflammatory, antibacterial, cardiovascular, antiproliferative, antiviral | mdpi.comencyclopedia.pub |

| Spiro[naphtho[1,2-e] ontosight.aismolecule.comoxazine-3,4'-pyran] derivatives | Antibacterial | naturalspublishing.com |

This compound serves as a precursor for the synthesis of certain antidepressant pharmaceuticals. asianpubs.org A notable example is its use in the preparation of 7-N,N-dimethylamino-2-naphthol. asianpubs.org This compound is a useful intermediate in the synthesis of antidepressants. asianpubs.org The synthesis of 7-N,N-dimethylamino-2-naphthol can be achieved through a one-pot amination of 2,7-dihydroxynaphthalene (B41206), a process related to the Bucherer reaction. asianpubs.orgresearchgate.net The development of efficient synthetic routes to such intermediates is crucial for the pharmaceutical industry. asianpubs.orgasianpubs.orgresearchgate.net The broader class of aminonaphthalene derivatives is of interest in medicinal chemistry, with various compounds being investigated for their potential as antidepressants and other therapeutic agents. wikipedia.orgatamanchemicals.comnih.govresearchgate.net

Derivatives with Antimicrobial, Anti-inflammatory, and Antioxidant Properties

The naphthalene ring is a structural motif found in numerous biologically active compounds. researchgate.net Research has shown that derivatives of this compound are promising candidates for the development of new drugs, exhibiting a range of pharmacological activities including antimicrobial, anti-inflammatory, and antioxidant properties. researchgate.netontosight.ai

Azo dyes synthesized by coupling β-naphthol with various aromatic amines have been screened for these properties. amazonaws.com For instance, certain quinol derivatives demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as Candida albicans, with minimum inhibitory concentrations (MIC) between 15.63-31.25 µg/mL. amazonaws.com In the same study, a quinol derivative, (E)-2-(2-nitrophenyl)diazenyl)benzene-1,4-diol, showed the most potent anti-inflammatory activity in a heat-denatured egg albumin assay. amazonaws.com Furthermore, other derivatives exhibited significant free radical scavenging activity in DPPH assays, indicating their antioxidant potential. amazonaws.com The presence of the naphthalene moiety is considered a key contributor to these biological effects. researchgate.net

| Derivative Class | Biological Activity | Key Findings | Reference |

| Azo Dyes (β-naphthol based) | Antimicrobial | Broad-spectrum activity with MIC values of 15.63-31.25 µg/mL against bacteria and Candida albicans. | amazonaws.com |

| Azo Dyes (β-naphthol based) | Anti-inflammatory | A quinol derivative showed the best activity in the heat-denatured egg albumin assay. | amazonaws.com |

| Azo Dyes (β-naphthol based) | Antioxidant | High DPPH free radical scavenging activity was observed for specific derivatives. | amazonaws.com |

Interaction with Biological Molecules (e.g., Proteins, Nucleic Acids)

The ability of this compound derivatives to interact with biological macromolecules like proteins and nucleic acids is fundamental to their potential in biomedical research and diagnostics. ontosight.ai The amino and hydroxyl groups can participate in hydrogen bonding and other non-covalent interactions, while the aromatic naphthalene system can engage in π-stacking with the bases of nucleic acids or aromatic residues in proteins. nih.gov

Studies on aroyl-hydrazone Schiff base complexes have demonstrated non-covalent binding to bovine serum albumin (BSA), a model protein, indicated by hyperchromic shifts in the protein's absorption band. acs.org Similarly, research on naphthol-naphthalimide conjugates has explored their non-covalent binding within BSA binding sites. mdpi.com

The interaction with nucleic acids has also been a subject of investigation. Azo dye complexes derived from 1-amino-2-naphthol-4-sulphonic acid have been shown to possess nuclease activity, capable of converting supercoiled DNA into an open circular form, likely through a radical cleavage mechanism. orientjchem.org Molecular docking studies of other derivatives have revealed potential binding sites within the grooves of DNA, with hydrogen bonds forming between the compound and DNA base pairs. acs.org This interaction with nucleic acids could influence cellular processes and gene expression, highlighting potential therapeutic applications.

| Derivative | Biological Molecule | Interaction Type | Observed Effect | Binding Constant (Ksv) | Reference |

| Aroyl-hydrazone Mn(II) Complex | Bovine Serum Albumin (BSA) | Non-covalent | Hyperchromic shift | - | acs.org |

| Aroyl-hydrazone Zn(II) Complex | Bovine Serum Albumin (BSA) | Non-covalent | Hyperchromic shift | - | acs.org |

| Aroyl-hydrazone Mn(II) Complex | Calf Thymus DNA (ct-DNA) | Electrostatic | DNA binding | 4.69(±0.14) × 10⁴ M⁻¹ | acs.org |

| Aroyl-hydrazone Zn(II) Complex | Calf Thymus DNA (ct-DNA) | Electrostatic | DNA binding | 9.43(±0.17) × 10⁴ M⁻¹ | acs.org |

| Azo Dye Ni(II) & Mn(II) Complexes | DNA | Nuclease Activity | Conversion of supercoiled to open circular DNA | - | orientjchem.org |

Naphthol-derived Betti Bases as Potential SLC6A14 Blockers in Cancer Therapeutics

A significant area of research involves the use of naphthol-derived Betti bases (aminobenzylnaphthols) as potential anticancer agents. imrpress.comimrpress.com These compounds can be synthesized through a multicomponent Betti reaction, often using 2-naphthol (B1666908), an aldehyde, and an amine. imrpress.comrsc.org The resulting Betti bases have been identified as privileged scaffolds for developing pharmacologically active compounds, particularly in cancer therapeutics. imrpress.comimrpress.com

The mechanism of action for some of these derivatives is believed to involve the inhibition of the solute carrier transporter SLC6A14 (also known as ATB⁰,⁺). ull.es This transporter is responsible for the influx of 18 of the 20 proteinogenic amino acids and is overexpressed in various cancers, including certain types of breast cancer (e.g., T-47D cell line). imrpress.comull.es By inhibiting SLC6A14, these compounds can induce amino acid deprivation in cancer cells, leading to suppressed cell proliferation and apoptosis. ull.es

Computational docking studies suggest that Betti bases may act as tryptophan mimetics, blocking the transporter. imrpress.comimrpress.com This is supported by experimental data showing that a library of Betti bases exhibited significant anti-proliferative activity against SLC6A14-positive T-47D breast cancer cells, with 50% growth inhibitory (GI₅₀) values in the low micromolar range. imrpress.comimrpress.com Conversely, these compounds were less active against the HBL-100 breast cancer cell line, which does not express the SLC6A14 transporter. imrpress.comull.es Importantly, these Betti bases have shown good cytotoxic selectivity, with no activity observed against normal human fibroblast cells. imrpress.comimrpress.com

| Cell Line | Cancer Type | SLC6A14 Expression | Activity of Betti Bases | Reference |

| T-47D | Breast Cancer | Positive | Active (Low µM GI₅₀ values) | imrpress.comimrpress.comull.es |

| MCF-7 | Breast Cancer | Positive (ER+) | Active | imrpress.comimrpress.com |

| HBL-100 | Breast Cancer | Undetectable / Negative | Less Active / Inactive | imrpress.comull.es |

| BJ-hTERT | Normal Human Fibroblast | - | No Activity | imrpress.comimrpress.com |

Materials Science and Polymer Chemistry

In materials science, this compound and its derivatives are valuable building blocks for creating functional polymers and materials with interesting optical and electronic properties. ontosight.ai

Synthesis of Conjugated Polymers and Polyimines

Conjugated polymers, including polyimines (also known as Schiff base polymers), are of great interest due to their thermal stability and utility in electronic devices. researchgate.net Derivatives of this compound, such as 7-amino-4-hydroxy-2-naphthalenesulfonic acid, have been used to synthesize novel water-soluble conjugated polymers. researchgate.net

The synthesis often involves a condensation reaction between the aminonaphthol derivative and an aldehyde (e.g., 4-hydroxybenzaldehyde) to form a Schiff base monomer. researchgate.net This monomer can then be transformed into a polyimine through oxidative polycondensation, using an oxidant like hydrogen peroxide (H₂O₂). researchgate.net This method generates radicals that facilitate the coupling reactions to form the polymer. The resulting polymers have been characterized using various spectroscopic techniques, with molecular weights (Mw) reported in the range of 6365 to 8900 Da and low polydispersity indices (PDI) between 1.148 and 1.166. researchgate.net

Semiconductors and Optoelectronic Devices

The conjugated polymers synthesized from aminonaphthol derivatives exhibit properties that make them suitable for use as semiconductors. researchgate.net These polymers possess lower optical and electrochemical band gaps compared to their monomers, a key characteristic of semiconductor materials. researchgate.net

The broader class of aryl amine-based compounds has been extensively studied for their hole-transporting capabilities in optoelectronic devices such as organic light-emitting diodes (OLEDs) and photovoltaic cells. ias.ac.in The general structure of this compound, with its electron-donating amino and hydroxyl groups attached to a π-conjugated naphthalene system, fits the profile of molecules that can be tailored for such applications. ias.ac.ingoogle.com These materials are attractive due to their potential for low-cost fabrication, light weight, and structural tunability. ias.ac.in

Non-Linear Optical (NLO) Devices

Molecules with significant non-linear optical (NLO) properties are in demand for applications in optical switching, telecommunications, and information storage. ipme.ru Organic materials are particularly promising candidates for NLO applications. The NLO response in organic molecules is often associated with intramolecular charge transfer (ICT) within a donor-π-acceptor (D-π-A) framework. ipme.ruresearchgate.net

Derivatives of this compound are well-suited for creating D-π-A systems. The amino group (-NH₂) acts as a strong electron donor, the hydroxyl group (-OH) also has donating character, and the naphthalene ring serves as the π-conjugated bridge. ipme.ru By attaching suitable electron-acceptor groups to the naphthalene scaffold, potent NLO chromophores can be designed. Theoretical studies on donor-acceptor derivatives of naphthalene have shown that these systems can possess large first hyperpolarizability (β) values, which is a measure of molecular NLO activity. ipme.ru Research on related organic chromophores has demonstrated their potential as efficient materials for NLO-based applications, with hyperpolarizability values significantly higher than that of the standard reference material, urea. researchgate.net Phthalocyanine and naphthalocyanine derivatives, which can incorporate amino groups, also exhibit large third-order optical susceptibility [χ⁽³⁾] and are studied for their NLO properties. researchgate.netaip.orgacs.org

| Compound Class | NLO Property | Key Feature | Potential Application | Reference |

| Naphthalene Derivatives | First Hyperpolarizability (β) | Donor-π-Acceptor (D-π-A) structure | Optical Switching | ipme.ru |

| Secondary Ketamine Derivatives | First & Second Hyperpolarizability (β, γ) | Intramolecular Charge Transfer (ICT) | Optoelectronics | researchgate.net |

| Phthalocyanine Derivatives | Third-Order Susceptibility (χ⁽³⁾) | π-electron conjugated macrocycle | Optical Limiting | researchgate.netaip.org |

Sensor Technology

The inherent fluorescent properties and reactive functional groups of aminonaphthols and their derivatives make them excellent candidates for the fabrication of chemical sensors. These sensors operate through specific interactions with target molecules, leading to detectable changes in their optical or electrochemical properties.

Derivatives of this compound are utilized in creating chemosensors that demonstrate high selectivity for specific ions and molecules. The principle behind this selectivity lies in the precise arrangement of functional groups that can engage in non-covalent interactions with an analyte. These interactions include hydrogen bonding, electrostatic forces, and cation–π interactions. beilstein-journals.org For example, synthetic receptors can be designed to form stable complexes with target molecules, such as organic ammonium (B1175870) ions, through a multi-point binding system that offers both electrostatic and hydrogen-bond interactions. beilstein-journals.org

The development of fluorescent probes is a significant area of this research. A probe molecule, when it selectively binds with a target analyte like a metal ion, can exhibit a "turn-on" fluorescence response. This phenomenon, known as chelation-enhanced fluorescence (CHEF), occurs when the binding event restricts processes that otherwise quench fluorescence, such as photoinduced electron transfer (PET) or excited-state intramolecular proton transfer (ESIPT). acs.org For instance, a sensor molecule designed with a specific binding pocket can show high selectivity for Al³⁺ ions, resulting in a significant increase in fluorescence intensity upon complexation. acs.org The design of such sensors often involves creating a three-dimensional cavity that sterically and electronically matches the target analyte, enabling highly selective and sensitive detection.

A derivative, 1-amino-2-naphthol-4-sulphonic acid, has been successfully copolymerized with aniline (B41778) to create materials for ammonia (B1221849) gas sensors. csircentral.netcore.ac.uk These copolymers, synthesized via chemical oxidative polymerization with a dopant like para-toluene sulphonic acid, form nanotube structures. core.ac.ukresearchgate.net The resulting material is a conducting polymer that exhibits a measurable response to ammonia vapor, making it suitable for sensor applications for detecting varying concentrations of the gas. csircentral.netcore.ac.uk

The electrical conductivity of the copolymer is a key parameter for its sensing performance and is dependent on the molar ratio of the monomers used during synthesis. core.ac.ukresearchgate.net Research has shown that changing the feed ratio of aniline (AN) to 1-amino-2-naphthol-4-sulphonic acid (ANSA) directly influences the conductivity of the final copolymer. core.ac.uk

| Monomer Feed Ratio (Aniline : ANSA) | Conductivity (S/cm) |

|---|---|

| Not specified, higher aniline content | 0.348 |